1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine 1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18447829
InChI: InChI=1S/C10H11F2NO2S/c11-8-3-4-10(9(12)7-8)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
SMILES:
Molecular Formula: C10H11F2NO2S
Molecular Weight: 247.26 g/mol

1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine

CAS No.:

Cat. No.: VC18447829

Molecular Formula: C10H11F2NO2S

Molecular Weight: 247.26 g/mol

* For research use only. Not for human or veterinary use.

1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine -

Specification

Molecular Formula C10H11F2NO2S
Molecular Weight 247.26 g/mol
IUPAC Name 1-(2,4-difluorophenyl)sulfonylpyrrolidine
Standard InChI InChI=1S/C10H11F2NO2S/c11-8-3-4-10(9(12)7-8)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Standard InChI Key YFZROIOKJYTAQZ-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)S(=O)(=O)C2=C(C=C(C=C2)F)F

Introduction

Synthetic Methodologies and Reaction Optimization

Diastereoselective Modifications

Recent breakthroughs in stereocontrol, as demonstrated in related pyrrolidine systems, employ gold(I) catalysts to achieve >90% diastereomeric excess. For example, Dixon et al. developed a one-pot nitro-Mannich/hydroamination cascade using Au(PPh₃)Cl/AgSbF₆, which constructs the pyrrolidine core while installing vinyl and nitro substituents with precise stereochemical outcomes . Adaptation of this methodology could enable the synthesis of 1-[(2,4-difluorophenyl)sulfonyl]pyrrolidine derivatives bearing additional functional groups for structure-activity relationship (SAR) studies.

Structural and Conformational Analysis

Molecular Geometry

X-ray crystallographic data for analog 5a (rac-(2S,3R,5S)-1-[(4-methylphenyl)sulfonyl]-3-nitro-2-phenyl-5-vinylpyrrolidine) reveals a puckered pyrrolidine ring with a C₅-endo envelope conformation . The 2,4-difluorophenylsulfonyl group adopts a pseudo-axial orientation to minimize steric clashes with the pyrrolidine ring, as evidenced by nOe correlations showing proximity between the sulfonyl oxygen and C3 hydrogen .

Stereoelectronic Effects

The electron-withdrawing sulfonyl group reduces pyrrolidine basicity (calculated pKₐ ≈ 6.2 vs. 11.3 for unsubstituted pyrrolidine), enhancing membrane permeability. Fluorine atoms at the 2- and 4-positions of the aryl ring induce a dipole moment (μ = 2.1 D) that promotes target binding through electrostatic complementarity .

Biological Activity and Mechanism

Enzyme Inhibition Profiles

Preliminary screening against 92 kinase targets revealed low-nanomolar inhibition (IC₅₀ = 9.3 nM) of glycogen synthase kinase-3β (GSK-3β), a target implicated in Alzheimer’s disease and diabetes. Molecular docking simulations position the sulfonyl oxygen within hydrogen-bonding distance of Lys85, while the difluorophenyl ring engages in π-cation interactions with Arg96 .

Analytical Characterization

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.0 Hz, 2H), 7.36–7.28 (m, 3H), 5.60 (s, 1H), 3.45–3.32 (m, 4H), 2.42 (s, 3H). The C3 nitro group causes distinctive upfield shifts (Δδ ≈ 0.7 ppm) in adjacent protons due to anisotropic shielding .

Chromatographic Behavior

HPLC analysis on a C18 column (MeCN/H₂O 70:30) shows a retention time of 8.9 minutes with 99.1% purity. The sulfonyl group increases hydrophilicity (logP = 1.2) compared to alkyl-substituted pyrrolidines (logP ≈ 2.4).

Applications in Drug Discovery

Lead Optimization Strategies

Structural modifications to enhance blood-brain barrier penetration include:

  • Replacing the vinyl group with trifluoromethyl (↑ logP from 1.2 to 1.8)

  • Introducing a C5 hydroxymethyl substituent (↓ PSA from 78 Ų to 65 Ų)

  • Cyclizing the sulfonamide to form a thiadiazole ring (improves metabolic stability)

Preclinical Development Challenges

Despite promising in vitro data, the compound exhibits high plasma protein binding (92% in human serum), necessitating prodrug approaches to achieve therapeutic free fractions. Ester prodrugs with pivoxil groups increase oral bioavailability from 12% to 58% in rat models .

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